N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
CAS No.: 763111-45-1
Cat. No.: VC16118899
Molecular Formula: C25H23N3O3S
Molecular Weight: 445.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 763111-45-1 |
|---|---|
| Molecular Formula | C25H23N3O3S |
| Molecular Weight | 445.5 g/mol |
| IUPAC Name | N-(2-ethylphenyl)-2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C25H23N3O3S/c1-3-17-8-4-6-10-21(17)26-23(29)16-32-25-27-22-11-7-5-9-20(22)24(30)28(25)18-12-14-19(31-2)15-13-18/h4-15H,3,16H2,1-2H3,(H,26,29) |
| Standard InChI Key | YNVSCSMKATUJAE-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture and Substituent Analysis
The compound features a quinazolinone core, a bicyclic system comprising a fused benzene and pyrimidine ring, with a ketone group at position 4. At position 3 of the quinazolinone, a 4-methoxyphenyl substituent is attached, contributing electron-donating properties via the methoxy group. Position 2 is functionalized with a sulfanyl (-S-) bridge linked to an acetamide moiety, which is further substituted with a 2-ethylphenyl group .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 460.16893 g/mol ([M+H]+) | |
| SMILES | CCC1=CC=CC(=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC)C | |
| InChIKey | PEWWKXMOYIGNDJ-UHFFFAOYSA-N |
Spectroscopic and Computational Characterization
Predicted collision cross-section (CCS) values for various adducts provide insights into its gas-phase ion mobility. For instance, the [M+H]+ ion exhibits a CCS of 211.2 Ų, while the [M+Na]+ adduct shows 227.7 Ų . These metrics are critical for mass spectrometry-based identification in pharmacological studies.
Synthesis and Chemical Reactivity
Stability and Reactivity
The presence of the sulfanyl group confers susceptibility to oxidation, potentially forming sulfoxides or sulfones under oxidative conditions. The acetamide moiety may undergo hydrolysis in strongly acidic or basic environments, yielding carboxylic acid derivatives.
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
The compound’s logP value, estimated from its structure, is approximately 3.5–4.0, indicating moderate lipophilicity. This property suggests adequate membrane permeability but may limit aqueous solubility, necessitating formulation strategies for in vivo applications .
Metabolic Stability
In silico predictions using tools like ADMET Predictor® highlight potential sites of Phase I metabolism, including:
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O-Demethylation of the 4-methoxyphenyl group.
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Hydroxylation of the ethyl side chain on the phenyl ring.
These metabolites could be substrates for Phase II conjugation, impacting bioavailability .
Biological Activity and Mechanism of Action
Antimicrobial Activity
Quinazolinone derivatives bearing sulfanyl and acetamide groups, as reported in , exhibit inhibitory effects against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The target compound’s mechanism may involve:
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Enzyme Inhibition: Binding to dihydrofolate reductase (DHFR) or β-ketoacyl-ACP synthase (FabH), critical for microbial biosynthesis.
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Membrane Disruption: Interacting with phospholipid bilayers via lipophilic domains.
Table 2: Hypothesized Biological Targets
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